6,7-Dichloro-2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide
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Overview
Description
6,7-Dichloro-2-(hydroxymethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a chemical compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions, a hydroxymethyl group at the 2 position, and a sulfonamide group at the 5 position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2-(hydroxymethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multiple steps. One common method includes the chlorination of a benzofuran precursor, followed by the introduction of the hydroxymethyl and sulfonamide groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and functional group additions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-2-(hydroxymethyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the sulfonamide group would produce an amine derivative.
Scientific Research Applications
6,7-Dichloro-2-(hydroxymethyl)-2,3-dihydrobenzofuran-5-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-2-(hydroxymethyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or bind to proteins. The chlorine atoms and hydroxymethyl group can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6,7-Dichloro-5,8-quinolinedione: Another compound with chlorine substitutions that exhibits different reactivity and applications.
2,3-Dichloro-5,6-dicyanobenzoquinone: Known for its strong oxidizing properties and use in organic synthesis.
Uniqueness
6,7-Dichloro-2-(hydroxymethyl)-2,3-dihydrobenzofuran-5-sulfonamide is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
103969-37-5 |
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Molecular Formula |
C9H9Cl2NO4S |
Molecular Weight |
298.14 g/mol |
IUPAC Name |
6,7-dichloro-2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide |
InChI |
InChI=1S/C9H9Cl2NO4S/c10-7-6(17(12,14)15)2-4-1-5(3-13)16-9(4)8(7)11/h2,5,13H,1,3H2,(H2,12,14,15) |
InChI Key |
NOKCPLXHLCLELO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C(=C(C=C21)S(=O)(=O)N)Cl)Cl)CO |
Origin of Product |
United States |
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